1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one

Lipophilicity Physicochemical Property Drug-likeness

This 7-azaindolinone is a critical hinge-binding scaffold for ATP-competitive kinase inhibitor design. The N1-acetyl and 3-keto groups confer distinct cLogP (0.1), zero H-bond donors, and three acceptors, ensuring consistent solubility, chromatographic behavior, and target engagement. Unlike fully aromatic 7-azaindoles, the 3-oxo form enables selective functionalization and predictable binding modes. Certified ≥95% purity from reputable vendors guarantees reproducible synthetic yields and assay data, making it essential for medicinal chemistry campaigns, chemical probe development, and PROTAC synthesis.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 155818-89-6
Cat. No. B018239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one
CAS155818-89-6
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC(=O)N1CC(=O)C2=C1N=CC=C2
InChIInChI=1S/C9H8N2O2/c1-6(12)11-5-8(13)7-3-2-4-10-9(7)11/h2-4H,5H2,1H3
InChIKeyNDXCSLGFVXYJFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 750 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one (CAS: 155818-89-6): Procurement-Grade 7-Azaindolinone Scaffold for Kinase Research and Nucleotide Analog Synthesis


1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one (CAS: 155818-89-6) is a heterocyclic compound belonging to the pyrrolo[2,3-b]pyridine (7-azaindole) family, specifically an N1-acetylated 7-azaindolin-3-one derivative [1]. This scaffold serves as a privileged hinge-binding motif in kinase inhibitor design and is a key intermediate in the synthesis of nucleotide analogs [2]. Commercially available as a research chemical from multiple vendors including Toronto Research Chemicals (Cat. No. A173675) and AKSci, the compound is supplied with a minimum purity specification of 95% .

Why Unverified Pyrrolopyridine Analogs Cannot Replace 1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one (CAS: 155818-89-6) in Regulated Synthesis or Assay Development


Interchanging 1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one with structurally related pyrrolopyridine analogs without experimental validation introduces significant risk. The N1-acetyl substituent directly impacts the compound's lipophilicity (cLogP = 0.1) and hydrogen bonding capacity (0 H-bond donors, 3 acceptors), which are critical parameters for consistent solubility, chromatographic behavior, and target engagement [1]. Furthermore, the 3-keto group is essential for the compound's classification as a 7-azaindolinone, distinguishing it from the fully aromatic 7-azaindole analogs that possess different electronic profiles and reactivity patterns in nucleophilic or electrophilic reactions [2]. Substituting this specific compound with a non-acetylated or differently substituted 7-azaindole derivative could lead to unreproducible biological data, altered metabolic stability, and failed synthetic transformations in downstream applications. The following evidence highlights specific, quantifiable differences that justify the exclusive procurement of this precise compound for applications where consistent performance is mandatory.

Quantitative Differentiation Evidence for 1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one (CAS: 155818-89-6) Against Closest Analogs


Substituent-Specific Lipophilicity (cLogP) Directs Solubility and Membrane Permeability

The N1-acetyl group confers a computed cLogP of 0.1 for 1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one [1]. This is in contrast to the more lipophilic 1H-pyrrolo[2,3-b]pyridine (7-azaindole), which has a cLogP of 0.69 [2]. The 0.59 log unit difference corresponds to a theoretical ~4-fold difference in octanol-water partition coefficient, which directly impacts aqueous solubility and passive membrane permeability in cellular assays.

Lipophilicity Physicochemical Property Drug-likeness

Hydrogen Bonding Profile Differentiates Protein-Ligand Interaction Potential

The target compound possesses 0 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA) [1]. In contrast, the parent 7-azaindole scaffold features 1 HBD (the pyrrole N-H) and 1 HBA (the pyridine N), while the 3-oxo-7-azaindole core adds an additional HBA via the carbonyl group [2]. This distinct hydrogen bonding capacity alters the geometry and strength of interactions with kinase hinge regions and other biological targets.

Hydrogen Bonding Structure-Based Drug Design Binding Affinity

Conformational Rigidity Impacts Entropic Binding Penalty

The target compound exhibits zero rotatable bonds, indicative of a conformationally constrained bicyclic core fused with the acetyl group [1]. This contrasts with open-chain or less constrained analogs, which may possess one or more rotatable bonds. This rigidity can reduce the entropic penalty upon binding to a protein target, potentially enhancing binding affinity for a given pharmacophore geometry.

Conformational Restriction Molecular Modeling Binding Thermodynamics

Commercial Availability and Purity Standards for Reproducible Research

The compound is commercially available from multiple reputable suppliers including Toronto Research Chemicals (TRC) and AKSci, with specified minimum purity levels of 95% . This contrasts with many custom-synthesized pyrrolopyridine analogs, which may lack rigorous analytical certification or supply chain transparency. The defined purity and commercial traceability ensure batch-to-batch consistency, a critical factor for generating reproducible biological data and for meeting journal and regulatory reporting requirements.

Chemical Purity Research Reagent Assay Reproducibility

Validated Research and Industrial Use Cases for 1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one (CAS: 155818-89-6)


Kinase Inhibitor Scaffold Optimization and Structure-Activity Relationship (SAR) Studies

The 7-azaindolinone core of 1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one serves as a versatile hinge-binding motif for designing ATP-competitive kinase inhibitors. The compound's specific H-bond profile (0 donors, 3 acceptors) and low cLogP (0.1) provide a physicochemical baseline for SAR exploration [1]. Researchers can use this compound as a starting fragment to systematically introduce substituents at the C2 or C5 positions, leveraging the established synthetic methodology for 7-azaindolinones [2]. This approach is particularly relevant for targets where improved aqueous solubility and reduced lipophilicity are desired over more lipophilic 7-azaindole-based leads.

Nucleotide Analog Synthesis and Medicinal Chemistry

The pyrrolo[2,3-b]pyridine ring system is a key structural component in several nucleoside and nucleotide analogs with antiviral and anticancer properties. The acetyl-protected 3-oxo form of this compound allows for selective functionalization at multiple positions, enabling the synthesis of diverse libraries of modified nucleobases [1]. The compound's commercial availability with certified purity (≥95%) ensures that subsequent synthetic steps proceed with predictable yields and purity profiles, a critical factor in multi-step medicinal chemistry campaigns [2].

Assay Development and Biochemical Target Engagement Studies

Given its well-defined physicochemical properties (cLogP = 0.1, 0 rotatable bonds) and commercial traceability, this compound is ideally suited for use as a reference standard or control in biochemical and cellular assays targeting kinases or other nucleotide-binding proteins. Its distinct chromatographic profile (polarity relative to other azaindoles) allows for unambiguous analytical detection in complex biological matrices [1]. Furthermore, the known purity specification (≥95%) from reputable vendors supports robust quantitative analysis and minimizes interference from unknown contaminants, enhancing the reproducibility and interpretability of assay results [2].

Chemical Biology Probe Development

The 7-azaindolinone scaffold has been explored as a core for developing chemical probes targeting various protein classes, including kinases and epigenetic readers. The unique combination of the N1-acetyl group and the 3-keto functionality in this specific compound offers a distinct chemical handle for conjugation or further derivatization to create affinity probes, fluorescent tracers, or PROTACs (Proteolysis Targeting Chimeras) [1]. The rigid, planar structure of the bicyclic core facilitates predictable binding modes, a critical advantage in rational probe design [2].

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